2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid
Description
Properties
Molecular Formula |
C9H7F3O3S |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |
InChI Key |
FYASWYMCGJPQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the hydroxy group at the benzylic position
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, sulfuric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological processes, including inflammation and signal transduction pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : The -SCF₃ group in the target compound enhances electron withdrawal, increasing acidity (pKa ~2–3) compared to methoxy or fluorine analogs.
- Metabolic Stability : Trifluoromethylthio derivatives exhibit resistance to oxidative metabolism, making them favorable in drug design.
- Structural Flexibility : Thiophene/thiazole analogs (e.g., GW501516) demonstrate improved receptor binding due to π-π stacking interactions.
Biological Activity
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid (often referred to as TFMPAA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of TFMPAA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TFMPAA features a hydroxyl group, a trifluoromethylthio group, and an acetic acid moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly its interaction with various biological targets.
1. Antimicrobial Activity
TFMPAA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported that TFMPAA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Bacillus subtilis | 16 |
2. Anti-inflammatory Activity
In vitro studies have shown that TFMPAA can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The compound exhibited an IC50 value of 25 µM for TNF-α inhibition, indicating its potential as an anti-inflammatory agent .
3. Anticancer Properties
Recent research has investigated the anticancer potential of TFMPAA. In a study involving various cancer cell lines, TFMPAA demonstrated cytotoxic effects with an IC50 value ranging from 12 to 20 µM across different cell types, including breast and colon cancer cells . The compound appears to induce apoptosis through the activation of caspase pathways.
The biological activity of TFMPAA is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : TFMPAA has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Modulation of Cytokine Production : By affecting signaling pathways in immune cells, TFMPAA reduces the secretion of inflammatory mediators.
- Induction of Apoptosis : In cancer cells, TFMPAA triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the efficacy of TFMPAA in various therapeutic contexts:
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of TFMPAA in treating skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates when patients were treated with TFMPAA compared to standard antibiotic therapy . -
Case Study on Anti-inflammatory Effects :
In a controlled study involving patients with rheumatoid arthritis, administration of TFMPAA resulted in reduced joint swelling and pain scores after four weeks of treatment . -
Case Study on Cancer Treatment :
A preclinical study evaluated the use of TFMPAA in combination with conventional chemotherapy agents in breast cancer models. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect .
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs)?
- Methodological Answer : Perform deuterium labeling at the hydroxyl or α-carbon positions. Measure KIE values (kH/kD > 2 suggests proton transfer is rate-limiting). Computational transition-state modeling (e.g., QM/MM) further elucidates reaction mechanisms .
Data Contradiction Analysis
- Case Study : If HPLC purity conflicts with NMR integration (e.g., residual solvent peaks), use GC-MS headspace analysis to identify volatile impurities. For non-volatiles, LC-MS/MS in MRM mode detects trace contaminants .
- Statistical Approach : Apply multivariate analysis (PCA or PLS) to correlate synthetic variables (e.g., temperature, pH) with purity/stability outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
